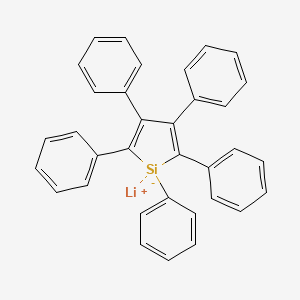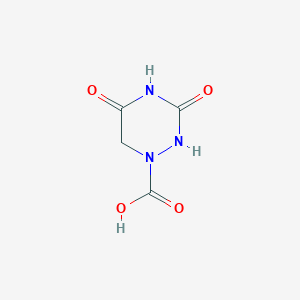![molecular formula C17H24O3 B12520638 1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- CAS No. 652146-19-5](/img/structure/B12520638.png)
1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- is a complex organic compound with a unique structure that includes a propanone backbone, a cyclohexyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- typically involves multiple steps. One common method includes the reaction of cyclohexanone with ethylene glycol to form a hydroxyethoxy derivative, followed by the introduction of a phenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the propanone backbone through a series of oxidation and reduction reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
- 1-Propanone, 1-cyclohexyl-
- 2-Propanone, 1-cyclohexyl-
- Cyclohexylacetone
Comparison: 1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- is unique due to the presence of both a hydroxyethoxy group and a phenyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
652146-19-5 |
|---|---|
Fórmula molecular |
C17H24O3 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H24O3/c1-14(16(19)15-8-4-2-5-9-15)17(20-13-12-18)10-6-3-7-11-17/h2,4-5,8-9,14,18H,3,6-7,10-13H2,1H3 |
Clave InChI |
QYVFYNXTHSLVAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)C2(CCCCC2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


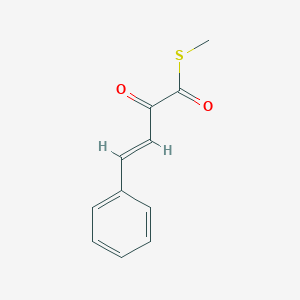
![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)
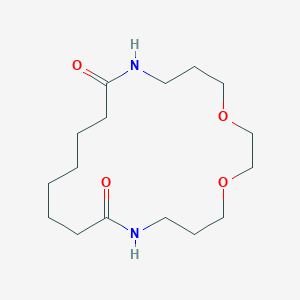
![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)
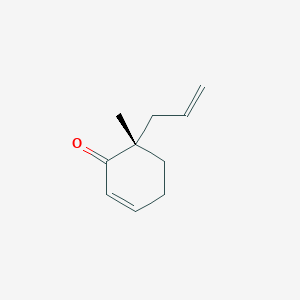
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)

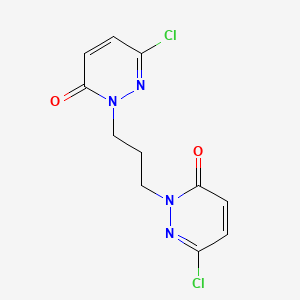
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
